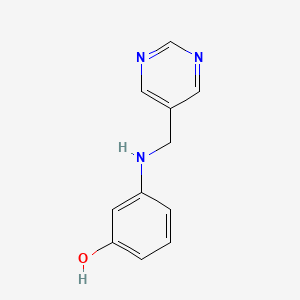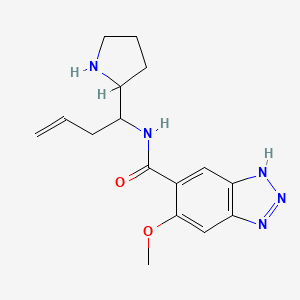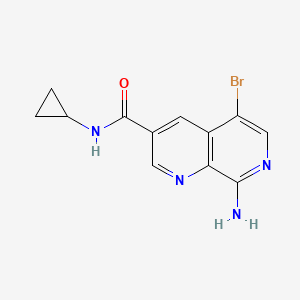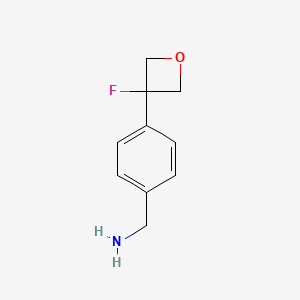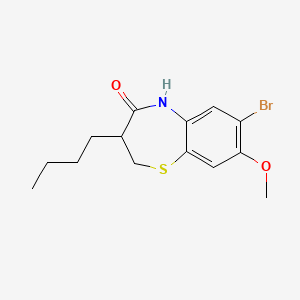
Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring, a phenyltriazole moiety, and a piperidine carboxylate group. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Synthesis of the Phenyltriazole Moiety: The phenyltriazole group is often synthesized via a cyclization reaction involving phenylhydrazine and an appropriate alkyne or nitrile.
Coupling of the Piperidine Carboxylate: The final step involves the coupling of the pyridine and phenyltriazole intermediates with a piperidine carboxylate derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions: Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or phenyltriazole rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, or immune response, thereby exerting its therapeutic effects.
類似化合物との比較
Pyridin-4-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate: Similar structure but with a different position of the pyridine ring.
Pyridin-3-yl 4-(4-methyltriazol-1-yl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group on the triazole ring.
Uniqueness: Pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in research.
特性
分子式 |
C19H19N5O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
pyridin-3-yl 4-(4-phenyltriazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H19N5O2/c25-19(26-17-7-4-10-20-13-17)23-11-8-16(9-12-23)24-14-18(21-22-24)15-5-2-1-3-6-15/h1-7,10,13-14,16H,8-9,11-12H2 |
InChIキー |
UQJZYFPOBPRLFK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)
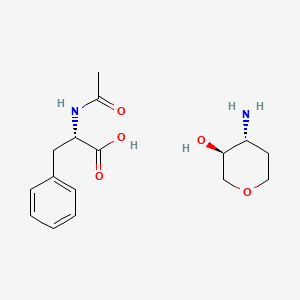

![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)

![6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid](/img/structure/B13901742.png)
![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)
